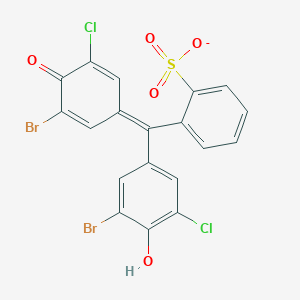

5-(三氟甲基)-1H-咪唑-2-甲醛

描述

Synthesis Analysis

The synthesis of imidazole derivatives, including 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehydes, often involves copper-catalyzed oxidative coupling reactions. These methods are notable for their aldehyde preservation, use of inexpensive catalysts, and high atom economy under mild conditions (Li et al., 2015). Additionally, the synthesis can employ Vilsmeier-Haack reactions for creating novel derivatives with structural diversity and potential biological activities (Hu et al., 2010).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, including 5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde, has been elucidated through techniques such as X-ray crystallography. These analyses contribute to our understanding of their crystalline forms and intermolecular interactions, which are crucial for their chemical reactivity and application in synthesis (Banu et al., 2010).

Chemical Reactions and Properties

Imidazole derivatives engage in a variety of chemical reactions, enabling the formation of complex heterocyclic structures. For instance, they participate in multicomponent reactions, cycloadditions, and domino reactions, offering pathways to synthesize a wide range of biologically active compounds and intermediates for further chemical transformations (Wang et al., 2017).

科学研究应用

-

Pharmaceutical Chemistry

- Trifluoromethyl groups are often incorporated into drug molecules due to their ability to enhance polarity, stability, and lipophilicity . Over 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) contain fluorine .

- The trifluoromethyl group is a common feature in FDA-approved drugs over the last 20 years .

-

Organic Synthesis

- Trifluoromethyl groups can be introduced to indoles on the C2 position using CF3SO2Na under metal-free conditions . This method is efficient, easy-to-handle, cheap, and low-toxic .

- The desired product, 2-trifluoromethylindoles, can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .

-

Drug Development

- Research efforts are exploring the use of 5-(trifluoromethyl)-1,3-oxazole as a scaffold for developing new drugs.

- Studies have shown that incorporating this moiety into certain molecules can lead to compounds with promising anti-cancer, anti-bacterial, and anti-fungal activities.

-

Medicament Development

-

Agrochemical Development

- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical compounds . They play a fundamental role as key structural ingredients for the development of many agrochemical compounds .

- The trifluoromethyl-substituted pyridine derivative showed higher fungicidal activity than chlorine and other derivatives . 2,3-dichloro-5-(trifluoromethyl) pyridine (2,3,5-DCTF) is used in the production of several crop-protection products .

-

Pesticide Development

- With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Trifluoromethylpyridine (TFMP) and its intermediates have gained a fundamental role as key structural ingredients for the development of many pesticides .

- The researchers published a detailed literature review on the synthesis of TFMP intermediates . They investigate trifluoromethylpyridine and its intermediates, important ingredients for many agrochemical and pharmaceutical compounds .

-

Fluorine-Containing Drug Molecules

- As people around the world regard 2020 as the year of COVID-19, the medical community considers this year to be the second-best year, shared with the year 1996, with respect to the number of drug molecules approved by the US Food and Drug Administration (FDA) .

- Both years, 2020 and 1996, had a record of 53 new drug molecules approved by the FDA . In the year 2020, 53 new chemical entities and 13 biological medicines were approved, including 10 monoclonal antibodies, 2 antibody-drug conjugates, 3 peptides, and 2 oligonucleotides .

- Among them, most of the compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities . Herein, we summarized the trifluoromethyl (TFM, -CF 3 )-group-containing FDA-approved drugs for the last 20 years .

-

Synthesis of Trifluoromethylpyridine Intermediates

- Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds .

- The researchers published a detailed literature review on the synthesis of TFMP intermediates . They investigate trifluoromethylpyridine and its intermediates, important ingredients for many agrochemical and pharmaceutical compounds .

-

Manufacturing of TFMP Derivatives

- The demand for TFMP derivatives has been increasing steadily in the last 30 years .

- In their 2021 review, Tsukamoto and Nakamura guide the readers through the different synthetic methods for introducing TFMP groups within the structures of other molecules .

- The researchers explain that this is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

安全和危害

Without specific safety data for this compound, one should always handle it with appropriate precautions common to all chemical substances: use personal protective equipment, work in a well-ventilated area, and avoid ingestion, inhalation, or contact with skin and eyes.

未来方向

The study of trifluoromethylated imidazoles could be an interesting area of research, given the importance of both trifluoromethyl groups and imidazole rings in medicinal chemistry. However, without more specific information or context, it’s difficult to predict exact future directions.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be necessary. Always consult relevant safety data and literature before handling or working with new compounds. If you have more specific information or context about this compound, feel free to provide it, and I’ll do my best to give a more detailed analysis.

属性

IUPAC Name |

5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N2O/c6-5(7,8)3-1-9-4(2-11)10-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPCRCNMFOTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=N1)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232802 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Trifluoromethyl)-1H-imidazole-2-carbaldehyde | |

CAS RN |

102808-02-6 | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102808-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Trifluoromethyl)-1H-imidazole-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B8790.png)

![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)

![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)